2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid

Description

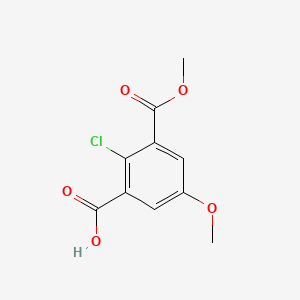

2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative with a chlorine atom at position 2, a methoxy group (-OCH₃) at position 5, and a methoxycarbonyl group (-COOCH₃) at position 3 (Figure 1). This compound’s structure combines electron-withdrawing (Cl, -COOCH₃) and electron-donating (-OCH₃) groups, which influence its physicochemical properties, such as acidity, solubility, and reactivity.

Molecular Formula: C₁₀H₉ClO₆ (calculated based on substituent analysis).

Key Features:

- High acidity due to the electron-withdrawing Cl and -COOCH₃ groups.

- Enhanced solubility in polar organic solvents (e.g., DMSO, methanol) compared to unsubstituted benzoic acid.

- Potential applications in pharmaceuticals and agrochemicals as a synthetic intermediate.

Properties

IUPAC Name |

2-chloro-5-methoxy-3-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO5/c1-15-5-3-6(9(12)13)8(11)7(4-5)10(14)16-2/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXYIQWWCSRVFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(=O)OC)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid can be achieved through several steps, starting from readily available starting materials. One common method involves the following steps:

Nitration: The starting material, such as dimethyl terephthalate, undergoes nitration to introduce a nitro group.

Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.

Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.

Esterification: The carboxylic acid is esterified to form the methoxycarbonyl group.

Bromination: The compound is brominated to introduce a bromine atom.

Diazotization: Finally, the amino group is converted to a diazonium salt, which is then replaced by a chlorine atom through a Sandmeyer reaction.

Industrial Production Methods

Industrial production of 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and pressures are common in industrial settings to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

Common Reagents and Conditions

Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

Acids and Bases: Esterification and hydrolysis reactions often require acidic or basic conditions.

Oxidizing and Reducing Agents: Oxidation reactions may use agents like potassium permanganate, while reduction reactions may use hydrogen gas or metal hydrides.

Major Products

Substituted Benzoic Acids: Products from substitution reactions.

Esters and Carboxylic Acids: Products from esterification and hydrolysis reactions.

Quinones and Hydroquinones: Products from oxidation and reduction reactions.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of substituted benzoic acids and esters through various chemical reactions, including:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.

- Esterification and Hydrolysis : The methoxycarbonyl group allows for the formation of esters or hydrolysis to yield carboxylic acids.

- Oxidation and Reduction : This compound can undergo oxidation to produce quinones or reduction to yield hydroquinones .

Biological Research

Potential Biological Activity

Research has indicated that 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid exhibits potential biological activities. Notably, it has been studied for its ability to inhibit histone deacetylases (HDACs), which play a vital role in gene expression regulation. This inhibition is significant for cancer therapy, as HDACs are implicated in various malignancies. The compound's chloro substituent enhances its binding affinity to HDACs, suggesting a selective inhibition profile.

Pharmaceutical Applications

Drug Development

The compound is investigated as a building block for drug development due to its unique structural features. Its modifications can lead to the creation of novel therapeutic agents targeting specific diseases. For instance, derivatives of this compound are being explored for their potential anti-inflammatory and anticancer properties .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid is utilized in the production of specialty chemicals and materials. Its ability to undergo various transformations makes it valuable for synthesizing compounds used in agriculture, pharmaceuticals, and materials science .

Case Study 1: Enzyme Inhibition

A study demonstrated that 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid effectively inhibits specific enzymes involved in cancer progression. The docking studies indicated that the chloro group enhances lipophilicity, aiding membrane penetration and interaction with target enzymes.

Case Study 2: Synthesis of SGLT2 Inhibitors

Another significant application involves its role as an intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors. These inhibitors are currently under investigation for diabetes therapy. The efficient synthetic routes developed for this compound have shown promising scalability and yield improvements .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for synthesizing substituted benzoic acids and esters |

| Biological Research | Investigated for HDAC inhibition and potential anticancer activity |

| Pharmaceuticals | Building block for developing novel therapeutic agents |

| Industry | Used in producing specialty chemicals and materials |

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved vary based on the context of its use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The compound’s properties are highly sensitive to substituent positions and functional group modifications. Below is a detailed comparison with key analogs:

Table 1: Structural and Property Comparison of Benzoic Acid Derivatives

Impact of Substituents on Properties

- Acidity : The target compound exhibits stronger acidity (pKa ~2.1 estimated) compared to 2-Chloro-5-methoxybenzoic acid (pKa ~2.8) due to the electron-withdrawing -COOCH₃ group at position 3, which stabilizes the deprotonated form .

- Solubility : The methoxycarbonyl group enhances solubility in organic solvents (e.g., ethyl acetate) compared to 2-Chloro-5-methoxybenzoic acid, which is more polar and water-soluble .

- Reactivity : The chlorine atom at position 2 facilitates nucleophilic substitution reactions, while the methoxy group at position 5 directs electrophilic aromatic substitution to the para position .

Research Findings and Challenges

- Positional Isomerism : Substituting Cl from position 2 to 5 (as in 5-Chloro-2-methoxybenzoic acid) reduces steric hindrance but lowers thermal stability .

- Functional Group Trade-offs : Replacing -COOCH₃ with -CH₃ (as in 3-Methoxycarbonyl-5-methylbenzoic acid) decreases acidity but improves lipid solubility, making it suitable for hydrophobic drug formulations .

- Contradictions : lists 2-Chloro-5-(methoxycarbonyl)benzoic acid (CAS 651058-97-8), which may differ in substituent positions, highlighting the need for precise structural verification .

Biological Activity

2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid (CAS No. 2229211-97-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzoic acid core with several substituents:

- Chloro group at the 2-position

- Methoxy group at the 5-position

- Methoxycarbonyl group at the 3-position

This unique structure may contribute to its biological activity by influencing interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoic acid, including 2-chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid, exhibit antimicrobial properties. A study highlighted that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria .

Antiviral Activity

In vitro studies have demonstrated that compounds structurally related to 2-chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid can inhibit HIV-1 replication. For example, modifications in the benzoic acid moiety can enhance antiviral efficacy, indicating that this compound may also possess similar properties .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For instance, it has shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy . The docking studies suggest that the chloro substituent enhances binding affinity to the target enzyme, indicating a selective inhibition profile.

The precise mechanism of action for 2-chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid remains under investigation. However, it is hypothesized that:

- The chloro group may play a critical role in enhancing lipophilicity and facilitating membrane penetration.

- The methoxy and methoxycarbonyl groups could interact with specific active sites on enzymes or receptors, leading to inhibition or modulation of biological pathways.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various benzoic acid derivatives, including 2-chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid. The results indicated an effective concentration (EC50) against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

| Compound | Target Bacteria | EC50 (µM) |

|---|---|---|

| 2-Chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid | Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Evaluation of Antiviral Properties

In another study focusing on HIV inhibitors, analogs of benzoic acids were tested for their ability to prevent viral replication. The findings suggested that structural modifications could lead to enhanced antiviral activity.

| Compound | Virus Type | IC50 (nM) |

|---|---|---|

| Compound A (analog) | HIV-1 RF | 260 |

| Compound B (analog) | HIV-1 IIIB | 330 |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-methoxy-3-(methoxycarbonyl)benzoic acid, and how are intermediates characterized?

Methodological Answer: A common approach involves amide coupling between substituted benzoic acid derivatives and amines, followed by ester hydrolysis. For example, 2-methoxy-5-(methoxycarbonyl)benzoic acid can undergo amide coupling with 4-methoxyaniline using carbodiimide-based activating agents (e.g., EDC/HOBt), followed by hydrolysis under basic conditions (e.g., NaOH/THF/H₂O) to yield the final product . Characterization typically employs -NMR (to confirm substitution patterns), LC-MS (for purity assessment), and FT-IR (to verify functional groups).

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound, and what software is used for refinement?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is used to determine the compound’s three-dimensional structure. Crystals are grown via slow evaporation of a saturated solution in polar solvents (e.g., DMSO/EtOH). Data collection involves a diffractometer with Mo-Kα radiation. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, leveraging least-squares minimization to optimize atomic coordinates and thermal parameters . Disordered methoxy or chloro substituents may require constraints during refinement.

Q. What analytical techniques are critical for assessing purity and identifying byproducts?

Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity analysis. Reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% TFA) separate impurities. Mass spectrometry (ESI-MS) identifies byproducts, such as incomplete hydrolysis products (e.g., residual methyl esters) or dimerization artifacts. Quantitative -NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) provides additional purity validation .

Advanced Research Questions

Q. How can researchers optimize reaction yields when steric hindrance from substituents (methoxy, chloro) impedes coupling efficiency?

Methodological Answer: Steric hindrance at the 3- and 5-positions can reduce coupling efficiency. Strategies include:

- Using bulky coupling agents (e.g., HATU) to enhance activation.

- Elevating reaction temperatures (70–80°C) in DMF to improve kinetics.

- Introducing microwave-assisted synthesis (20–30 min vs. 12 hrs conventional) to accelerate reactions . Post-reaction, column chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials.

Q. What computational methods predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic environment of the methoxycarbonyl group. Fukui indices identify nucleophilic attack sites, while transition-state simulations (using Gaussian or ORCA) reveal energy barriers. Solvent effects (e.g., DMSO polarity) are incorporated via the Polarizable Continuum Model (PCM) . Experimental validation via kinetic studies (monitoring by -NMR) confirms computational predictions.

Q. How do researchers address contradictions in spectroscopic data (e.g., unexpected 1H^1 \text{H}1H-NMR splitting patterns)?

Methodological Answer: Anomalous splitting may arise from dynamic effects (e.g., hindered rotation of the methoxycarbonyl group). Variable-temperature NMR (VT-NMR) from 25°C to 60°C can coalesce split peaks, confirming rotational barriers. 2D NMR (COSY, HSQC) resolves overlapping signals, while NOESY identifies spatial proximity between substituents .

Q. What strategies are employed to study structure-activity relationships (SAR) for bioactivity (e.g., enzyme inhibition)?

Methodological Answer:

- Synthesize analogs with modified substituents (e.g., replacing chloro with bromo, varying methoxy positions).

- Test inhibitory activity against target enzymes (e.g., HDACs) via fluorometric assays.

- Molecular docking (AutoDock Vina) models interactions between the compound’s carboxylate group and enzyme active sites.

- Correlate IC₅₀ values with electronic parameters (Hammett σ constants) to quantify substituent effects .

Methodological Challenges

Q. How are trace metal impurities quantified during synthesis, and what impact do they have on downstream applications?

Methodological Answer: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) detects trace metals (e.g., Pd from coupling reactions). Chelating resins (e.g., Chelex 100) pre-treat reagents to minimize contamination. Metal residues >1 ppm can interfere with biological assays (e.g., false inhibition in metalloenzyme studies) .

Q. What experimental designs mitigate hydrolysis of the methoxycarbonyl group during storage?

Methodological Answer:

Q. How do researchers validate crystallographic data when twinning or disorder complicates refinement?

Methodological Answer: For twinned crystals, the HKLF 5 format in SHELXL models twin laws (e.g., two-fold rotation). Disorder (e.g., methoxy group orientations) is resolved using PART and SUMP instructions. R-factor convergence (<5% discrepancy) and validation tools (e.g., PLATON’s ADDSYM) ensure structural accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.